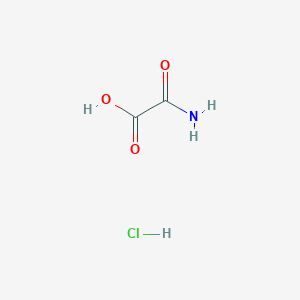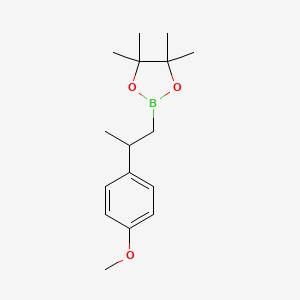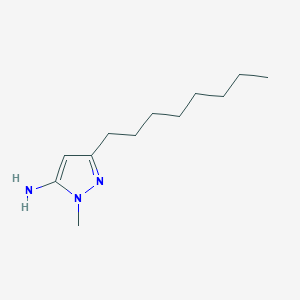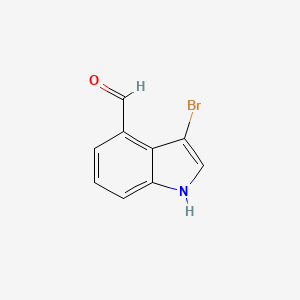![molecular formula C6H10ClF2N B13531408 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorobicyclo[310]hexan-6-amine hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is a bicyclic amine with two fluorine atoms attached to the bicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclohexane precursor.
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclohexane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or fluorinated derivatives.
Applications De Recherche Scientifique
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the amine group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride
- 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
Uniqueness
2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the amine group on the bicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H10ClF2N |
|---|---|
Poids moléculaire |
169.60 g/mol |
Nom IUPAC |
2,2-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-3-4(6)5(3)9;/h3-5H,1-2,9H2;1H |
Clé InChI |
PLEFYFCBMNLBRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C1C2N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)



